No DNA Topoisomerase I/II Inhibition
In the primary isolation study, compound 1,4-dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-D-glucopyranoside (2) was tested alongside other isolates for inhibition of DNA topoisomerases I and II. Multiple downstream databases explicitly state the compound has no inhibitory activity against these enzymes, a finding directly contrasted with active compounds from the same study, such as mollugin-1-O-beta-D-glucopyranoside (3) . This defines a clear negative differentiation: the compound is not a topoisomerase poison, unlike its structural relatives.
| Evidence Dimension | DNA Topoisomerase I and II Inhibitory Activity |
|---|---|
| Target Compound Data | No inhibitory activity against DNA topoisomerases I and II . |
| Comparator Or Baseline | Mollugin-1-O-beta-D-glucopyranoside (3) and other co-isolated compounds from Rubia cordifolia roots demonstrated measurable topoisomerase I and II inhibitory activity in the same experimental setup . |
| Quantified Difference | The target compound is inactive, while comparators show inhibitory activity. Specific IC50 values for comparators are not detailed in the available abstract or derivative databases, but the binary active/inactive distinction is confirmed. |
| Conditions | In vitro DNA topoisomerase I and II inhibition assays as reported by Jeong et al., 2012 . |
Why This Matters
This evidence is crucial for negative selection; researchers seeking a dihydronaphthoquinone scaffold that avoids topoisomerase-mediated toxicity should prioritize this compound, while those needing enzyme inhibition must exclude it.
